5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Overview
Description
5,5’-(Naphthalene-2,7-diyl)diisophthalic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids. It is characterized by the presence of two isophthalic acid groups attached to a naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid typically involves the reaction of naphthalene derivatives with isophthalic acid under specific conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel at elevated temperatures. This method allows for the formation of the desired product with high purity and yield .
Industrial Production Methods
Industrial production of 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid may involve large-scale solvothermal synthesis or other methods such as catalytic processes. These methods are optimized to ensure high efficiency and cost-effectiveness, making the compound accessible for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Naphthalene-2,7-diyl)diisophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups attached to the aromatic rings .
Scientific Research Applications
5,5’-(Naphthalene-2,7-diyl)diisophthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to the desired effects in different applications. The naphthalene core and isophthalic acid groups play a crucial role in the compound’s ability to form these complexes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid include:
- 5,5’-(Anthracene-2,6-diyl)diisophthalic acid
- 5,5’-(Pyridine-2,5-diyl)diisophthalic acid
- 5,5’-(Fluorene-2,7-diyl)diisophthalic acid .
Uniqueness
What sets 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid apart from these similar compounds is its unique naphthalene core, which provides distinct electronic and structural properties. These properties make it particularly suitable for the synthesis of certain types of metal-organic frameworks and other advanced materials .
Properties
IUPAC Name |
5-[7-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)14-3-1-13-2-4-15(6-16(13)5-14)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXZIXBBRUEXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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